(4-tert-Butyl-phenyl)-propynoic acid methyl ester, also known as methyl 3-(4-tert-butylphenyl)-2-propynoate, is an organic compound with the molecular formula and a molecular weight of approximately 216.28 g/mol. This compound is characterized by its unique structure, featuring a propynoic acid moiety esterified with a methyl group and a tert-butyl substituted phenyl group. It is primarily identified by its CAS number 1211-99-0 and is utilized in various chemical applications due to its distinctive properties and reactivity .
The reactivity of (4-tert-Butyl-phenyl)-propynoic acid methyl ester can be attributed to the presence of both the propynoate group and the aromatic ring. Key reactions include:
The synthesis of (4-tert-Butyl-phenyl)-propynoic acid methyl ester typically involves several steps:
(4-tert-Butyl-phenyl)-propynoic acid methyl ester has several applications, including:
Interaction studies involving (4-tert-Butyl-phenyl)-propynoic acid methyl ester focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential pathways in biological systems and its interactions with other chemical species. Understanding these interactions is crucial for predicting its behavior in pharmaceutical formulations and environmental contexts .
Several compounds share structural similarities with (4-tert-Butyl-phenyl)-propynoic acid methyl ester. Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
4-tert-Butylpropiophenone | Lacks the propynoate functionality, used as an intermediate in synthesis. | |
Methyl propiolate | A simpler structure without aromatic substitution; used in polymer chemistry. | |
4-tert-Butyloxybenzoic acid | Contains a carboxylic acid group instead of an ester; utilized in pharmaceuticals. |
The uniqueness of (4-tert-Butyl-phenyl)-propynoic acid methyl ester lies in its combination of a propynoate functionality with a bulky tert-butyl group on an aromatic ring, which influences its reactivity and potential applications compared to these similar compounds .
Propiolate esters have served as versatile dienophiles and dipolarophiles in cycloaddition reactions since the mid-20th century. Early work by Sauer and Sustmann established the reactivity of methyl propiolate in Diels-Alder reactions, where its electron-deficient triple bond facilitated [4+2] cycloadditions with conjugated dienes. However, the limited steric bulk of simple alkyl propiolates often led to competing side reactions, such as polymerization or unselective bond formation.
A pivotal advancement emerged in 1976 with the aluminum chloride-catalyzed [2+2] cycloaddition of propiolate esters and unactivated alkenes. This stereospecific reaction demonstrated the potential of propiolates to engage in unconventional cycloadditions, albeit with modest regiocontrol. Subsequent studies in the 2000s expanded the scope to gold-catalyzed formal [4π+2π] cycloadditions, where tert-butyl propiolates reacted with nitriles to yield 6H-1,3-oxazin-6-ones—a class of heterocycles previously inaccessible via conventional methods. These developments underscored the importance of ester substituents in modulating reactivity, as the tert-butyl group in particular enhanced both stability and selectivity.
The introduction of aryl-substituted propiolates, such as (4-t-butyl-phenyl)-propynoic acid methyl ester, marked a deliberate shift toward leveraging steric and electronic effects for regiochemical precision. By pairing the electron-withdrawing ester group with a bulky aryl substituent, chemists achieved enhanced control over transition-state geometries in cycloadditions, particularly in gold-catalyzed systems.
The 4-tert-butylphenyl group in (4-t-butyl-phenyl)-propynoic acid methyl ester serves dual roles: it imposes steric constraints to direct reaction pathways while donating electron density through resonance to stabilize intermediates. This combination is critical in reactions where regioselectivity determines product distributions.
In gold-catalyzed cycloadditions, bulky aryl groups preferentially occupy equatorial positions in metallacyclic intermediates, minimizing nonbonding interactions. For example, tert-butyl propiolates exhibit higher yields (77–85%) in [4π+2π] cycloadditions with nitriles compared to less hindered analogs, as the tert-butyl group mitigates competing alkyne oligomerization. Similarly, the 4-tert-butylphenyl substituent in (4-t-butyl-phenyl)-propynoic acid methyl ester likely enforces a linear geometry during gold coordination, favoring endo transition states that lead to six-membered heterocycles.
Substituent on Propiolate | Nitrile Partner | Yield (%) | Reference |
---|---|---|---|
tert-Butyl | Benzonitrile | 85 | |
Phenyl | Benzonitrile | 72 | |
Cyclohexyl | Cinnamonitrile | 78 |
The methyl ester group withdraws electron density via induction, polarizing the propiolate’s triple bond and enhancing its electrophilicity. Concurrently, the 4-tert-butylphenyl group donates electron density through resonance, stabilizing cationic intermediates in gold-catalyzed mechanisms. This balance is exemplified in the synthesis of pyridines from tert-butyl propiolates, where electron-deficient alkynes undergo sequential cycloadditions with yields up to 96%. Theoretical studies suggest that bulky aryl groups reduce the activation energy for [4π+2π] pathways by 8–12 kcal/mol compared to hydrogen-substituted analogs.
While not directly covered in the provided sources, the steric profile of the 4-tert-butylphenyl group implies potential for enantioselective transformations. Related work on Evans’ auxiliaries in propiolate chemistry demonstrates that bulky substituents can induce high diastereoselectivity in Diels-Alder reactions. By analogy, (4-t-butyl-phenyl)-propynoic acid methyl ester could serve as a template for asymmetric cycloadditions, though experimental validation remains an open area for research.